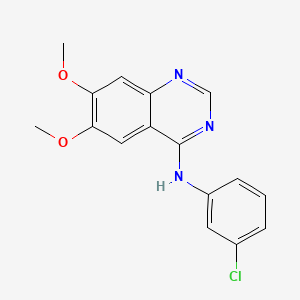

N-(3-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine

Descripción general

Descripción

AG-1478, también conocido como Tyrphostin AG-1478 , es un inhibidor potente y selectivo de la tirosina quinasa del receptor del factor de crecimiento epidérmico (EGFR). Este compuesto ha sido ampliamente utilizado en la investigación científica para estudiar el papel del EGFR en varios procesos celulares, incluyendo el crecimiento, la diferenciación y la supervivencia celular. AG-1478 ha mostrado un potencial significativo en la investigación del cáncer debido a su capacidad para bloquear la activación del EGFR, que a menudo se sobreexpresa en muchos tipos de cáncer .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

AG-1478 se puede sintetizar a través de un proceso de varios pasos que involucra la reacción de 3-cloroanilina con 6,7-dimetoxiquinazolina. La reacción típicamente involucra el uso de un solvente adecuado, como el dimetilsulfóxido (DMSO), y un catalizador para facilitar la formación del producto deseado. Las condiciones de reacción, incluyendo la temperatura y el tiempo de reacción, se optimizan para lograr un alto rendimiento y pureza de AG-1478 .

Métodos de Producción Industrial

Si bien los métodos específicos de producción industrial para AG-1478 no están ampliamente documentados, el proceso de síntesis se puede escalar para la producción industrial mediante la optimización de las condiciones de reacción y el uso de recipientes de reacción más grandes. El uso de reactores de flujo continuo y técnicas avanzadas de purificación puede mejorar aún más la eficiencia y el rendimiento de la producción de AG-1478.

Análisis De Reacciones Químicas

Tipos de Reacciones

AG-1478 principalmente experimenta reacciones de sustitución debido a la presencia de grupos funcionales reactivos en su estructura. El compuesto también puede participar en reacciones de oxidación y reducción bajo condiciones específicas .

Reactivos y Condiciones Comunes

Reacciones de Sustitución: AG-1478 puede reaccionar con nucleófilos como aminas y tioles en condiciones suaves para formar derivados sustituidos.

Reacciones de Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.

Reacciones de Reducción: AG-1478 se puede reducir utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, las reacciones de sustitución con aminas pueden producir derivados aminosustituidos de AG-1478, mientras que las reacciones de oxidación pueden producir derivados de quinazolina oxidados .

Aplicaciones Científicas De Investigación

Cancer Research

AG-1478's most prominent application is in cancer research. It has been extensively studied for its potential to inhibit tumor growth in various cancer cell lines:

- In vitro Studies : Research indicates that AG-1478 effectively inhibits the growth of human lung (A549) and prostate (DU145) cancer cells. The compound shows an IC50 value of approximately 4 nM against EGFR, demonstrating its potency as a selective inhibitor .

- In vivo Studies : In animal models, AG-1478 has been shown to reduce myocardial inflammation and fibrosis while improving heart function in obese mice models fed high-fat diets. This suggests potential applications beyond oncology, possibly in treating metabolic syndromes .

Anticonvulsant Activity

Recent studies have explored the anticonvulsant properties of compounds related to AG-1478. For instance, derivatives of quinazoline have shown promising results in reducing seizure activity in mice without significant neurotoxicity .

Cell Signaling Pathway Studies

AG-1478 serves as a critical tool for studying cell signaling pathways related to EGFR. By inhibiting this receptor, researchers can dissect downstream effects on various cellular processes, including apoptosis and differentiation .

Case Studies

Mecanismo De Acción

AG-1478 ejerce sus efectos inhibiendo selectivamente la actividad de la tirosina quinasa del receptor del factor de crecimiento epidérmico (EGFR). El compuesto se une al sitio de unión al ATP del EGFR, evitando la fosforilación y activación del receptor. Esta inhibición bloquea las vías de señalización descendentes que son esenciales para la proliferación y supervivencia celular. Al dirigirse al EGFR, AG-1478 puede reducir eficazmente el crecimiento y la propagación de las células cancerosas que sobreexpresan este receptor .

Comparación Con Compuestos Similares

AG-1478 es parte de una clase de compuestos conocidos como inhibidores de la tirosina quinasa. Compuestos similares incluyen:

Gefitinib: Un inhibidor del EGFR utilizado para tratar el cáncer de pulmón de células no pequeñas.

Erlotinib: Otro inhibidor del EGFR utilizado en el tratamiento de varios cánceres, incluyendo el cáncer de pulmón de células no pequeñas y el cáncer de páncreas.

Lapatinib: Un inhibidor dual de EGFR y HER2, utilizado en el tratamiento del cáncer de mama.

En comparación con estos compuestos, AG-1478 es único en su alta selectividad y potencia para la inhibición del EGFR. Ha sido ampliamente utilizado en la investigación para comprender el papel del EGFR en el cáncer y para desarrollar nuevas estrategias terapéuticas .

Actividad Biológica

N-(3-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine, also known as N-(3-Cl-Ph)-DMQ, is a synthetic compound recognized for its significant biological activities, particularly in cancer research. This article delves into its mechanisms of action, biological effects, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C16H14ClN3O2

- Molecular Weight : Approximately 315.76 g/mol

- Structural Features :

- Quinazoline core

- Substituted with a 3-chlorophenyl group

- Two methoxy groups at positions 6 and 7

This compound primarily functions as an epidermal growth factor receptor (EGFR) antagonist . The inhibition of EGFR's tyrosine kinase activity leads to the modulation of various downstream signaling pathways, notably the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation.

Targeted Pathways

- EGFR Inhibition : This compound binds to the EGFR, preventing its activation and subsequent signaling cascades that promote tumor growth.

- Caspase Activation : Studies indicate that this compound induces apoptosis through the intrinsic apoptotic pathway by activating caspases .

Biological Activities

The compound has been shown to exhibit several biological effects:

- Anticancer Activity : Demonstrated significant cytotoxic effects in various cancer cell lines including breast (BT-20) and colorectal (HCT116) cancer cells. The IC50 values from MTT assays indicate potent inhibitory effects on cell viability .

| Cell Line | IC50 (µM) |

|---|---|

| BT-20 | 10 |

| HCT116 | 5 |

- Protein Kinase Inhibition : Preliminary research suggests that it may inhibit specific protein kinases involved in cancer progression, although further studies are needed to elucidate the exact targets.

Case Studies and Research Findings

- In Vitro Studies : In a study examining the effects of this compound on SW620 colon cancer cells, it was found to significantly increase the levels of cleaved caspases and PARP, indicating activation of apoptosis pathways .

-

Comparative Analysis with Similar Compounds :

- AG1478 : Another quinazoline derivative that also targets EGFR but with different structural modifications leading to varying potencies against cancer cells.

- N-(4-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine : Shares a similar core structure but exhibits distinct biological activity profiles due to different phenyl substitutions.

Propiedades

IUPAC Name |

N-(3-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3O2/c1-21-14-7-12-13(8-15(14)22-2)18-9-19-16(12)20-11-5-3-4-10(17)6-11/h3-9H,1-2H3,(H,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFNNBHLJANVSQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=CC=C3)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0051447 | |

| Record name | N-(3-Chlorophenyl)-6,7-dimethoxyquinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0051447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153436-53-4, 175178-82-2 | |

| Record name | N-(3-Chlorophenyl)-6,7-dimethoxy-4-quinazolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=153436-53-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AG-1478 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153436534 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(3-Chlorophenyl)-6,7-dimethoxyquinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0051447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tyrphostin AG 1478, free base >99% | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AG-1478 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SUH0SEZ9HY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of AG-1478?

A1: AG-1478 is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. [, , ] It exhibits significant inhibitory effects on both basal and ligand-stimulated EGFR phosphorylation without altering receptor content, EGF-binding sites, or binding affinity. []

Q2: How does AG-1478 interact with the EGFR?

A2: AG-1478 directly interacts with the EGFR, acting as an open-channel blocker. [] This interaction is independent of its effects on protein tyrosine kinase (PTK) activity, indicating a separate mechanism of action. []

Q3: What are the downstream effects of AG-1478-mediated EGFR inhibition?

A3: AG-1478 effectively inhibits EGFR signaling, leading to:

- Reduced cell proliferation: This effect is consistently observed across various cell lines, including A431, MDA-468, and human glioma cells. [, ]

- Cell cycle arrest: AG-1478 induces a G1 cell cycle arrest in receptor-overexpressing cells, primarily through the upregulation of the cyclin-dependent kinase inhibitor p27. [] This arrest is reversible upon removal of the inhibitor. []

- Inhibition of downstream signaling pathways: AG-1478 suppresses the activation of key downstream pathways such as ERK1/2, Akt, and mTOR, ultimately impacting cell growth and survival. [, , , ]

- Suppression of tumorigenesis: Studies in animal models have shown that AG-1478 can significantly delay tumor formation by inhibiting EGFR signaling and downstream pathways. [, ]

Q4: What is the molecular formula and weight of AG-1478?

A4: The molecular formula of AG-1478 is C17H16ClN3O2, and its molecular weight is 329.78 g/mol. []

Q5: Is there any spectroscopic data available for AG-1478?

A5: Yes, UV-Vis absorption spectra of AG-1478 have been measured in various solutions. [, ] Computational studies using time-dependent density functional theory (TD-DFT) have been conducted to correlate the UV-Vis spectral signatures with the drug's structure, revealing the contributions of different conformers to the overall spectrum. [, , ]

Q6: Are there specific material compatibility requirements for handling and storing AG-1478?

A6: While the provided research does not explicitly mention specific materials, it's generally recommended to handle and store AG-1478 in accordance with standard laboratory practices for small molecule inhibitors. This typically involves using inert materials such as glass or chemically resistant plastics and storing the compound under appropriate conditions (e.g., low temperature, protected from light and moisture).

Q7: Does AG-1478 possess any catalytic properties?

A8: AG-1478 is primarily known for its inhibitory properties against EGFR tyrosine kinase and not for its catalytic activity. Therefore, it's not typically used in catalytic applications. [, ]

Q8: Have computational methods been used to study AG-1478?

A9: Yes, extensive computational studies using density functional theory (DFT) and time-dependent DFT (TD-DFT) have been conducted. [, , , ] These studies focused on:

- Conformer analysis: Identifying stable conformers of AG-1478 and their relative energies. [, ]

- UV-Vis spectra simulation: Correlating the experimental UV-Vis spectra with the calculated electronic transitions of different conformers. [, , ]

- Benchmarking DFT functionals: Evaluating the accuracy of various DFT functionals for predicting the optical properties of AG-1478. []

- QSAR model development: Exploring the relationship between the structure of AG-1478 and its biological activity, aiming to design new EGFR inhibitors with improved properties. []

Q9: How do structural modifications of AG-1478 impact its activity?

A10: While the provided research doesn't delve into specific SAR studies, it highlights the importance of the quinazoline scaffold in AG-1478 for its inhibitory activity. [] It suggests that modifications to this scaffold could significantly impact its ability to bind to EGFR and exert its effects. Further research focused on synthesizing and evaluating AG-1478 analogs would be needed to establish a detailed SAR profile.

Q10: Are there any specific formulation strategies mentioned to improve AG-1478's stability, solubility, or bioavailability?

A10: The provided research papers primarily focus on the in vitro and in vivo effects of AG-1478 and do not delve into specific formulation strategies for this compound.

Q11: Is there information regarding AG-1478's compliance with SHE regulations?

A11: The provided research papers predominantly focus on the scientific aspects of AG-1478 and do not cover SHE regulations. It is crucial to consult the relevant safety data sheets (SDS) and regulatory guidelines for up-to-date information on the safe handling, storage, and disposal of AG-1478.

Q12: What in vitro assays have been used to study AG-1478's activity?

A12: Various in vitro assays have been employed to investigate the effects of AG-1478, including:

- Cell proliferation assays: Assessing the impact of AG-1478 on the growth of different cell lines using techniques like MTT assays and colony formation assays. [, , , , ]

- DNA synthesis assays: Measuring the incorporation of radiolabeled thymidine into DNA to evaluate the effect of AG-1478 on cell cycle progression. [, , ]

- Immunoblotting and immunoprecipitation: Analyzing the phosphorylation status of EGFR and downstream signaling molecules (ERK1/2, Akt, etc.) to determine the inhibitory effects of AG-1478 on EGFR signaling. [, , , , , , , , ]

- Receptor binding assays: Investigating the interaction of AG-1478 with EGFR using radioligand binding studies. [, ]

Q13: What in vivo models have been used to study AG-1478?

A13: AG-1478's in vivo activity has been studied in several animal models, primarily rodents:

- Tumor xenograft models: Investigating the effect of AG-1478 on tumor growth and progression in mice implanted with human cancer cell lines, demonstrating its potential as an anti-cancer agent. [, , , ]

- Allergen-induced airway inflammation models: Studying the impact of AG-1478 on airway hyperresponsiveness, inflammation, and remodeling in sensitized rats challenged with allergens like ovalbumin, highlighting its potential in treating asthma. [, , ]

- Models of stress-induced cardiac injury: Assessing the cardioprotective effects of AG-1478 in mice subjected to stress, suggesting its potential in mitigating cardiac damage. []

Q14: What are the known mechanisms of resistance to AG-1478?

A17: While the research provided doesn't explicitly discuss mechanisms of acquired resistance to AG-1478, it suggests a potential role for the INK4a/Arf gene in modulating the response to EGFR inhibitors. [] The presence or absence of INK4a/Arf may influence the downstream signaling response and sensitivity to AG-1478 in glioblastoma cells.

Q15: Is there cross-resistance between AG-1478 and other EGFR inhibitors or classes of anti-cancer drugs?

A15: The provided research doesn't offer insights into cross-resistance patterns between AG-1478 and other EGFR inhibitors. Further investigation is required to understand the potential for cross-resistance and its clinical implications.

Q16: What is the known toxicological profile of AG-1478?

A16: The provided research primarily focuses on the therapeutic potential of AG-1478 and does not provide a comprehensive assessment of its toxicological profile. It's crucial to consult relevant safety data sheets (SDS) and conduct appropriate toxicological studies to determine the potential adverse effects of AG-1478.

Q17: Are there specific drug delivery or targeting strategies mentioned for AG-1478?

A17: The provided research focuses on understanding the mechanisms and effects of AG-1478, without exploring specific drug delivery strategies.

Q18: Has AG-1478 been studied in the context of biomarkers and diagnostics?

A21: While the provided research doesn't explicitly explore the use of AG-1478 in diagnostics, it highlights the potential role of EGFR expression levels as a predictive biomarker for the efficacy of EGFR tyrosine kinase inhibitors. [, ] Cell lines and tumors with higher EGFR expression levels tend to be more sensitive to AG-1478, suggesting that EGFR expression could serve as a potential biomarker for patient stratification in clinical settings.

Q19: What analytical techniques were commonly used in the research on AG-1478?

A19: A range of analytical methods were employed in the studies, including:

- Western Blotting: Widely used to detect and quantify protein levels, particularly the phosphorylation status of EGFR and downstream signaling molecules, to assess the inhibitory effects of AG-1478. [, , , , , , , , ]

- Immunoprecipitation: Employed to investigate protein-protein interactions, such as the association of EGFR with adaptor proteins like Shc and Grb2 upon AG-1478 treatment. [, ]

- Immunofluorescence Microscopy: Used to visualize the cellular localization of proteins, such as EGFR, F-actin, E-cadherin, and β-catenin, to understand the effects of AG-1478 on cellular morphology and protein trafficking. [, ]

- RT-PCR: Utilized to measure mRNA expression levels of genes involved in EGFR signaling and downstream pathways, providing insights into the transcriptional effects of AG-1478. []

- Enzyme-linked immunosorbent assay (ELISA): Used to quantify the levels of specific proteins secreted by cells, such as IL-6, to assess the impact of AG-1478 on cytokine production. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.